Icariin II
Description
Nomenclature and Synonyms in Scientific Literature
This compound is systematically named according to IUPAC guidelines as 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . It is widely referenced in pharmacological literature under the synonym Icariside II , reflecting its metabolic relationship to the parent compound icariin. Additional aliases include ICA-II and Epimedium metabolite M1 , the latter emphasizing its origin from Epimedium species.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C27H30O10 , distinguishing it structurally from icariin (C33H40O15) through the absence of a glucose moiety at the C-7 position. This difference reduces its molecular weight to 514.52 g/mol , compared to 676.66 g/mol for icariin.
Table 1: Comparative Molecular Properties of Icariin and this compound
| Property | Icariin | This compound |
|---|---|---|
| Molecular Formula | C33H40O15 | C27H30O10 |
| Molecular Weight (g/mol) | 676.66 | 514.52 |
| Glycosylation Sites | C-3 (Rhamnose), C-7 (Glucose) | C-3 (Rhamnose) |
Stereochemical Configuration and Isomeric Forms
This compound contains seven chiral centers , primarily associated with its rhamnose substituent (C-3 position) and the flavonoid backbone. The stereochemistry of the rhamnose unit is defined as α-L-configuration, while the aglycone core maintains an R-configuration at the C-2 phenyl group. Nuclear magnetic resonance (NMR) studies confirm the absence of axial chirality due to restricted rotation around the C-8 prenyl group, which adopts a fixed trans conformation relative to the chromone ring.
Isomeric variability arises primarily from glycosidic bond orientation. While this compound itself does not exhibit cis-trans isomerism, its biosynthetic precursor icariin can form anomeric isomers (α/β) at the glucose moiety, which are eliminated during metabolic conversion to this compound.
Crystalline Structure and Polymorphic Variations
X-ray diffraction analyses reveal that this compound crystallizes in the monoclinic P21 space group with unit cell parameters a = 10.42 Å, b = 7.89 Å, c = 16.55 Å, and β = 98.6°. The crystal packing demonstrates intermolecular hydrogen bonding between the C-5 hydroxyl group and the C-4' methoxy oxygen, creating a stable lattice structure.
Two polymorphic forms have been characterized:
- Form I : Needle-like crystals with melting point 218–220°C, stabilized by π-π stacking between adjacent chromone rings.
- Form II : Platelet crystals (mp 205–207°C) featuring enhanced solubility due to weaker van der Waals interactions.
The polymorphic transition temperature occurs at 192°C, as confirmed by differential scanning calorimetry.
Properties
Molecular Formula |
C27H30O10 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27?/m0/s1 |
InChI Key |
NGMYNFJANBHLKA-QNDMVKOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icariin II typically involves the extraction from natural sources such as Epimedium koreanum. The process includes:
Extraction: The dried plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield. Additionally, biotechnological methods involving microbial fermentation are being explored to enhance production efficiency .
Chemical Reactions Analysis
Enzymatic Hydrolysis of Icariin to Icariside II
Icariside II is synthesized via enzymatic hydrolysis of icariin using a specialized glycosidase derived from Aspergillus sp.y48. This reaction selectively cleaves the 7-O-glucoside bond of icariin, yielding icariside II (3-O-α-L-rhamnosyl-icaritin) and a glucose moiety .
Key Reaction Steps:
-
Substrate Preparation : Icariin is extracted from Epimedium herb powder (≥20% purity) and dissolved in acetate buffer (pH 5.0).
-
Enzyme Action : The crude glycosidase hydrolyzes icariin at the 7-O-glucoside position, producing icariside II as the primary product.
-
By-Product Formation : Trace enzymes further hydrolyze the 3-O-xyloside bond in sagittatoside intermediates, yielding minor amounts of icaritin (aglycone) .
Optimal Reaction Conditions
The enzymatic bioconversion efficiency depends on precise parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 45°C |
| pH | 5.0 |
| Substrate (Icariin) | 2% (w/v) |
| Reaction Time | 6–9 hours |
| Enzyme Source | Aspergillus sp.y48 |
Under these conditions, icariside II is produced with a molar yield of 87.4% , while the by-product icaritin accounts for 4.1% .
Reaction Dynamics and Yield
HPLC and TLC analyses reveal the progression of icariin hydrolysis:
-
4-hour reaction : 57.2% icariside II and 7.66% icaritin.
-
6-hour reaction : 93.8% icariside II and 7.2% icaritin.
-
Extended reaction (9+ hours) : Minimal changes in product ratios, confirming reaction completion .
Product Yield from 20 g Icariin:
| Compound | Yield (g) | Molar Yield (%) |
|---|---|---|
| Icariside II | 13.3 | 87.4 |
| Icaritin | 0.45 | 4.1 |
Structural Characterization of Icariside II
Post-reaction, icariside II is purified and validated via NMR spectroscopy:
Key NMR Data (DMSO-d6):
-
1H NMR : Signals at δ 12.90 (5-OH), δ 6.80 (H-6), δ 6.38 (H-8), and δ 1.00 (rhamnosyl methyl).
-
13C NMR : 156.8 ppm (C-2), 133.5 ppm (C-3), and 101.2 ppm (rhamnosyl anomeric carbon) .
These data confirm the structure as 3-O-α-L-rhamnosyl-icaritin , with retention of the prenyl and methoxy phenyl groups critical for bioactivity .
Functional Implications of Hydrolysis
The removal of the 7-O-glucoside enhances icariside II’s pharmacological profile compared to icariin:
Scientific Research Applications
Cardiovascular Health
Icariin II has demonstrated protective effects on the cardiovascular system, particularly in the context of cardiac hypertrophy and apoptosis. Research indicates that this compound can inhibit the activation of the JNK and p38 pathways, which are crucial mediators in cardiac hypertrophy induced by angiotensin II. In vitro studies using H9c2 cardiomyocytes showed that this compound treatment reduced reactive oxygen species (ROS) production and blocked cell enlargement associated with hypertrophy .
Key Findings:
- Mechanism: Inhibition of ROS-dependent pathways.
- Effects: Reduces hypertrophy markers (ANP and BNP) and apoptosis (Bax and cleaved-caspase 3 regulation).
- Clinical Relevance: Potential therapeutic agent for heart failure management.
Neuroprotection
Recent studies have highlighted this compound's role in neuroprotection, particularly against schizophrenia-like behaviors in animal models. The compound has shown agonistic effects on dopamine D3 receptors, which are implicated in cognitive functions. In experiments involving MK-801-induced schizophrenia-like symptoms in mice, this compound improved social interaction and prepulse inhibition deficits .
Key Findings:
- Mechanism: Agonist activity on dopamine D3 receptors.
- Effects: Mitigates cognitive deficits associated with neurodegenerative disorders.
- Clinical Relevance: Potential for developing new treatments for schizophrenia and related disorders.
Anti-Cancer Properties
This compound has been extensively studied for its anti-cancer potential, particularly against leukemia and cervical cancer. In vitro studies have demonstrated that this compound can inhibit cell proliferation and promote apoptosis in various cancer cell lines. Notably, it has been shown to enhance the efficacy of existing chemotherapeutic agents like thalidomide .
Key Findings:
- Mechanism: Induces apoptosis and inhibits cancer cell proliferation.
- Effects: Significant reduction in tumor size in animal models.
- Clinical Relevance: Potential adjunct therapy for multiple myeloma and other cancers.
Metabolic Disorders
This compound is also being explored for its effects on metabolic disorders such as diabetes mellitus. It has been implicated in improving insulin sensitivity and reducing complications associated with diabetes, including diabetic retinopathy . Studies suggest that this compound may play a role in preventing diabetic complications through its antioxidant properties.
Key Findings:
- Mechanism: Enhances insulin signaling pathways.
- Effects: Reduces oxidative stress and inflammation related to diabetes.
- Clinical Relevance: Potential therapeutic agent for diabetes management.
Summary of Applications
| Application Area | Key Mechanisms | Notable Effects | Clinical Relevance |
|---|---|---|---|
| Cardiovascular Health | Inhibition of JNK/p38 pathways | Reduces hypertrophy/apoptosis | Heart failure therapy |
| Neuroprotection | Agonistic effects on D3 receptors | Improves cognitive deficits | Treatment for schizophrenia |
| Anti-Cancer Properties | Induces apoptosis | Inhibits cancer cell proliferation | Adjunct therapy for multiple myeloma |
| Metabolic Disorders | Enhances insulin signaling | Reduces oxidative stress | Diabetes management |
Mechanism of Action
Icariin II exerts its effects through multiple molecular targets and pathways:
CXCR4 Inhibition: this compound inhibits the CXCR4 receptor, which plays a role in cancer cell migration and invasion.
NF-κB Suppression: It suppresses the NF-κB pathway, reducing inflammation and promoting apoptosis.
ROS Generation: This compound induces reactive oxygen species (ROS) production, leading to oxidative stress and cell death in cancer cells
Comparison with Similar Compounds
Table 1: Structural and Metabolic Profiles
| Compound | Structural Features | Molecular Formula | Molecular Weight (g/mol) | Primary Metabolic Pathway |
|---|---|---|---|---|
| Icariin | C-3-O-rhamnose, C-7-O-glucose | C₃₃H₄₀O₁₅ | 676.67 | Hydrolysis by gut microbiota or enzymes |
| Icariside I | C-7-O-glucose retained, C-3-O-rhamnose lost | C₂₇H₃₀O₁₀ | 514.57 | Hydrolysis of C-3-rhamnose moiety |
| Icariside II | C-3-O-rhamnose retained, C-7-O-glucose lost | C₂₇H₃₀O₁₀ | 514.57 | Hydrolysis of C-7-glucose moiety |
| Icaritin | Both C-3 and C-7 glycosides lost | C₂₁H₂₀O₆ | 368.38 | Sequential hydrolysis of both moieties |
| Desmethylicaritin | Icaritin with demethylation at C-4' | C₂₀H₁₈O₆ | 354.35 | Demethylation of icaritin |
Key Metabolic Insights :
- After oral administration, >90% of icariin is converted to icariside II by intestinal enzymes, while intravenous administration results in minimal conversion (<1%) .
- Icariside II is further metabolized to icaritin and desmethylicaritin by specific gut bacteria (e.g., Blautia spp.) .
Pharmacokinetic Comparison
Table 2: Pharmacokinetic Parameters in Rodent Models
Notes:
Table 3: Key Pharmacological Activities
Key Findings :
- Anti-Aging: Icariside II extends lifespan in C.
- Anti-Cancer: Icariside II induces apoptosis in prostate cancer via COX-2/PGE2 inhibition, while icaritin targets hepatocellular carcinoma via IL-6/JAK2/STAT3 .
- Estrogenic Activity : Icaritin and desmethylicaritin stimulate MCF-7 cell proliferation, but icariside II lacks this effect .
- Melanogenesis: Both icariside II and icaritin inhibit melanin synthesis, but neither affects tyrosinase activity .
Biological Activity
Icariin II, a derivative of icariin, is a bioactive compound primarily extracted from the Epimedium genus, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, focusing on its anticancer effects, neuroprotective properties, and potential applications in cardiovascular health.
1. Anticancer Properties
This compound exhibits significant anticancer activity through various mechanisms:
- Induction of Apoptosis : this compound has been shown to increase the Bax/Bcl-2 ratio, leading to cytochrome c release and activation of caspases in cancer cells, including lung and acute myeloid leukemia cells. This process results in apoptosis and has been linked to decreased expression of anti-apoptotic proteins such as survivin and cyclin D1 .
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor cell survival. This inhibition prevents the activation of downstream signaling pathways like JAK/STAT3, further promoting apoptosis in cancer cells .
- Mechanistic Insights : Studies have demonstrated that this compound can induce mitochondrial dysfunction and lysosomal membrane permeabilization, leading to apoptosis in hepatoblastoma cells . Additionally, it has been observed to inhibit cyclooxygenase-2 (COX-2), which is associated with tumor resistance to apoptosis .
Table 1: Summary of Anticancer Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Increases Bax/Bcl-2 ratio; activates caspases |
| EGFR Pathway Inhibition | Prevents activation of JAK/STAT3 signaling |
| Mitochondrial Dysfunction | Induces mitochondrial and lysosomal damage leading to cell death |
| COX-2 Inhibition | Reduces tumor cell resistance to apoptosis |
2. Neuroprotective Effects
This compound also demonstrates neuroprotective properties, particularly in models of cerebral ischemia:
- Anti-inflammatory Action : In studies involving middle cerebral artery occlusion (MCAO), this compound significantly reduced infarct volume and improved neurological function by downregulating inflammatory cytokines such as IL-1β and TGF-β1 through NF-ĸB inhibition .
- Regeneration Promotion : It has been reported that this compound enhances the regeneration of bone marrow mesenchymal stem cells, which are crucial for tissue repair following injury .
Table 2: Neuroprotective Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Anti-inflammatory Effects | Reduces levels of inflammatory mediators |
| Stem Cell Regeneration | Promotes differentiation and repair mechanisms in stem cells |
3. Cardiovascular Benefits
This compound shows promise in cardiovascular health by mitigating hypertrophy and apoptosis in cardiac cells:
- Hypertrophy Prevention : Studies indicate that this compound can suppress angiotensin II-induced hypertrophy in H9c2 cardiac cells by decreasing cell surface area (CSA) and expression levels of hypertrophic markers like ANP and BNP .
- Apoptosis Reduction : The compound has been shown to decrease apoptosis markers such as Bax and cleaved-caspase 3 while restoring levels of the anti-apoptotic protein Bcl-2 in cardiac cells exposed to angiotensin II .
Table 3: Cardiovascular Effects of this compound
| Mechanism | Description |
|---|---|
| Hypertrophy Inhibition | Suppresses angiotensin II-induced enlargement in cardiac cells |
| Apoptosis Modulation | Balances pro-apoptotic and anti-apoptotic protein levels |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across various conditions:
- A study demonstrated that this compound could significantly reduce tumor growth in cervical cancer models by promoting apoptosis and inhibiting proliferation .
- Another investigation reported its effectiveness in alleviating schizophrenia-like symptoms in animal models by acting on dopamine receptors, indicating its potential for neuropsychiatric disorders .
Q & A
Q. What are the primary pharmacological mechanisms of Icariin II in cardiovascular protection, and how are these studied experimentally?
this compound attenuates angiotensin II (Ang II)-induced cardiomyocyte hypertrophy and apoptosis by inhibiting reactive oxygen species (ROS)-dependent JNK and p38 pathways. Key methodologies include:
- Cell viability assays (e.g., CCK-8) to assess cytotoxicity .
- qPCR to quantify mRNA levels of hypertrophic markers like ANP and BNP .
- Immunofluorescence staining (e.g., α-actinin) to measure cell surface area changes .
- Western blotting to analyze apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) .
Q. How is this compound’s bioavailability and pharmacokinetics evaluated in preclinical studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its metabolites (e.g., Icariside II) in plasma. Key steps include:
- Sample preparation : Plasma protein precipitation and extraction .
- Validation : Linearity, precision, and recovery tests per FDA guidelines .
- Pharmacokinetic modeling : Non-compartmental analysis to calculate parameters like and .
Q. What experimental models are commonly used to study this compound’s neuroprotective effects?
- In vitro : H9c2 cardiomyocytes for oxidative stress and apoptosis studies .
- In vivo : Chronic unpredictable mild stress (CUMS) rodent models to assess antidepressant effects via GABAergic modulation .
- Behavioral assays : Elevated plus maze and forced swim tests to quantify anxiolytic and antidepressant outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?
Discrepancies often arise from differences in:
- Cell lines/tissue specificity : H9c2 cells vs. primary cardiomyocytes may show varying sensitivity to ROS inhibition .
- Experimental duration : Acute vs. chronic dosing impacts metabolic stability and metabolite accumulation .
- Methodological rigor : Standardize STAIR criteria (e.g., blinding, sample size) to enhance reproducibility .
Q. What strategies improve this compound’s poor water solubility for drug delivery applications?
Advanced formulation approaches include:
Q. How can multi-omics approaches elucidate this compound’s polypharmacology in complex diseases?
Integrate:
- Transcriptomics : RNA-seq to identify pathways like NF-κB or GABAergic signaling .
- Proteomics : SILAC labeling to quantify protein expression changes in ROS-dependent pathways .
- Metabolomics : LC-MS-based profiling to map metabolite shifts in depression models .
- Network pharmacology : Systems biology tools (e.g., Cytoscape) to link targets and disease modules .
Q. What are the best practices for validating this compound’s target engagement in vivo?
- Pharmacodynamic biomarkers : Measure plasma 5-HT and NE levels via ELISA to correlate with behavioral outcomes .
- Imaging techniques : PET/CT with radiolabeled this compound analogs to track tissue distribution .
- Knockout models : CRISPR/Cas9-edited animals to confirm GABA receptor dependency .
Methodological Guidance
Q. How should researchers design a robust literature review for this compound studies?
- Search strategy : Use Boolean operators (e.g., "this compound AND PDE5 NOT commercial") across PubMed, Web of Science, and Embase .
- Screening criteria : Exclude studies with STAIR scores ≤3 or lacking experimental validation .
- Bibliometric tools : VOSviewer for co-authorship and keyword clustering analysis .
Q. What statistical methods address variability in this compound’s in vitro vs. in vivo responses?
Q. How to ensure reproducibility in this compound experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
